1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463589
InChI: InChI=1S/C11H22N2O2/c1-3-12(6-7-14)8-11-4-5-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3
SMILES: CCN(CCO)CC1CCN(C1)C(=O)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13463589

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[3-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-3-12(6-7-14)8-11-4-5-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3
Standard InChI Key AHZIIACMAGCNNK-UHFFFAOYSA-N
SMILES CCN(CCO)CC1CCN(C1)C(=O)C
Canonical SMILES CCN(CCO)CC1CCN(C1)C(=O)C

Introduction

Key Structural Features:

  • Core Structure: Pyrrolidine ring

  • Substituents:

    • Ethanone group at position 1

    • A side chain at position 3 containing:

      • Ethyl group

      • Hydroxyethyl group

      • Amino-methyl linkage

Synthesis

The synthesis of compounds with similar structures often involves multi-step reactions, including alkylation, reductive amination, and cyclization. Below is a proposed synthetic pathway:

Proposed Synthesis Steps:

  • Preparation of Pyrrolidine Derivative:

    • Start with pyrrolidine as the base structure.

    • Introduce the ethanone group via acylation using acetyl chloride or acetic anhydride.

  • Formation of Side Chain:

    • React ethylene oxide with ethylamine to form ethyl-(2-hydroxyethyl)-amine.

    • Couple the resulting amine with the pyrrolidine derivative using formaldehyde (as a methylene donor) in reductive amination conditions.

  • Purification:

    • Purify the product via recrystallization or column chromatography.

Applications and Potential Uses

Compounds like 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone are often explored for their pharmacological properties due to their functional groups and structural flexibility.

Potential Applications:

  • Pharmaceuticals:

    • May act as a precursor for drug molecules targeting neurological pathways due to the pyrrolidine ring.

    • Hydroxyethyl and amino groups suggest potential for hydrogen bonding, which could enhance receptor binding affinity.

  • Chemical Intermediates:

    • Useful in synthesizing more complex molecules due to its functional diversity.

  • Biological Activity Studies:

    • Could be evaluated for antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

Analytical Data

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

Spectroscopic Analysis:

TechniqueKey Observations
IR SpectroscopyPeaks for C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹), O-H (~3400 cm⁻¹)
NMR SpectroscopySignals for CH₃ (singlet), CH₂ (multiplets), NH (broad singlet)
Mass SpectrometryMolecular ion peak at m/z = 214 (M⁺)

Crystallographic Data:

If crystallized, X-ray diffraction could provide precise bond lengths and angles to confirm molecular geometry.

Limitations and Challenges

While this compound's synthesis appears straightforward, challenges may include:

  • Stability under various conditions due to reactive hydroxyl and amino groups.

  • Potential side reactions during synthesis, such as overalkylation or polymerization.

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